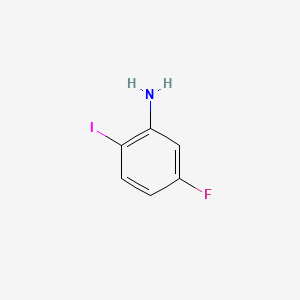

5-Fluoro-2-iodoaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDOOZBROQHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379065 | |

| Record name | 5-Fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255724-71-1 | |

| Record name | 5-Fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255724-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-iodoaniline chemical properties and structure

An In-depth Technical Guide to 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of this compound, a key building block in modern synthetic chemistry. Its trifunctional nature, possessing amino, iodo, and fluoro groups, makes it a versatile precursor for the synthesis of complex pharmaceutical intermediates and novel organic materials.

Chemical Structure and Identifiers

This compound is a disubstituted aniline with the IUPAC name 5-Fluoro-2-iodobenzenamine. The fluorine atom at the 5-position and the iodine atom at the 2-position relative to the amino group provide distinct reactive sites for sequential, regioselective functionalization.

dot

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

The key physicochemical and identifying properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 255724-71-1 | [1] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 258.2 ± 25.0 °C (Predicted) | [1] |

| Density | 2.008 ± 0.06 g/cm³ | [1] |

| pKa | 1.52 ± 0.10 (Predicted) | [1] |

| XLogP3 | 2.59 | [1] |

| SMILES | Nc1cc(F)ccc1I | |

| InChI Key | UCPDOOZBROQHME-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

| Technique | Solvent | Key Signals | Reference |

| ¹H NMR | CDCl₃, 400 MHz | δ (ppm): 7.54 (t, J=7.6 Hz, 1H), 6.47 (d, J=10.8 Hz, 1H), 6.27 (t, J=8.8 Hz, 1H), 4.19 (s, 2H, NH₂) | [2] |

| ¹³C NMR | CDCl₃, 100 MHz | δ (ppm): 164.1 (d, J=243.0 Hz), 148.2 (d, J=6.0 Hz), 139.8 (d, J=10.0 Hz), 107.3 (d, J=22.0 Hz), 101.7 (d, J=25.0 Hz), 77.1 (d, J=3.0 Hz) | [2] |

| ¹⁹F NMR | CDCl₃, 376 MHz | δ (ppm): -113.4 (s, 1F) | [2] |

| HRMS (ESI) | N/A | m/z: 237.9528 [M+H]⁺ (Calculated), 237.9519 (Found) | [2] |

Reactivity and Synthetic Applications

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), making it ideal for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. The amino group can be used as a directing group or can be functionalized post-coupling. The fluorine atom enhances the metabolic stability of derivative compounds and can modulate their electronic properties.

dot

Caption: General Cross-Coupling Reaction Scheme

Experimental Protocols

While no direct biological signaling pathways are associated with this synthetic intermediate, it is a precursor to molecules that may interact with such pathways. Below are representative experimental protocols for the synthesis and subsequent reaction of this compound.

Synthesis via Decarboxylative Iodination

This protocol is adapted from a reported synthesis of 2-iodoanilines.[2]

Methodology:

-

Reaction Setup: To a suitable reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 mmol), Iodine (I₂) (0.5 mmol), and Potassium Iodide (KI) (0.6 mmol).

-

Solvent Addition: Add acetonitrile (CH₃CN) (10 mL).

-

Reaction Conditions: Seal the vessel and heat to the appropriate temperature (e.g., 100-120 °C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

dot

Caption: Synthesis Workflow Diagram

Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]

Methodology:

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox or under Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) to a reaction vessel.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-aryl-5-fluoroaniline derivative.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Safety Information

| Category | Information | Reference |

| Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| Hazard Class | Acute Toxicity 3 (Oral) |

References

5-Fluoro-2-iodoaniline (CAS: 255724-71-1): A Comprehensive Technical Guide for Researchers

For Immediate Release: This technical whitepaper provides an in-depth guide to 5-Fluoro-2-iodoaniline, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, safety information, and its application in the synthesis of bioactive molecules, including a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Core Compound Properties

This compound is a halogenated aniline derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for selective functionalization, making it a valuable component in the development of complex molecules, particularly in the pharmaceutical industry.

| Property | Value | Reference(s) |

| CAS Number | 255724-71-1 | [1][2] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Appearance | White to brown solid/crystal | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 258.2±25.0 °C (Predicted) | |

| Density | 2.008±0.06 g/cm³ | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate. | |

| SMILES String | Nc1cc(F)ccc1I | [1] |

| InChI Key | UCPDOOZBROQHME-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Cat. 3) | GHS06 | Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[1]

Applications in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds. The presence of the iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

A notable application of a close isomer, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK inhibitor Trametinib , which is used in the treatment of certain cancers. Trametinib targets the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

Targeted Signaling Pathway: RAS-RAF-MEK-ERK

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in proteins such as BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib, synthesized from a fluoro-iodoaniline derivative, is a selective inhibitor of MEK1 and MEK2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate similar to this compound. This protocol can be adapted for this compound to synthesize various biaryl compounds.

Illustrative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of a biaryl compound from an iodoaniline derivative and an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 mmol, 237 mg)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 182 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [P(Ph)₃] (0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL, degassed)

-

Water (1 mL, degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (237 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Note: This is an illustrative protocol. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for different arylboronic acids.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its unique structural features allow for the strategic construction of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and reactivity in key transformations such as the Suzuki-Miyaura cross-coupling is essential for its effective utilization in research and development.

References

A Technical Guide to the Spectroscopic Data of 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-Fluoro-2-iodoaniline, a significant building block in pharmaceutical and chemical synthesis. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside predicted Infrared (IR) spectroscopy data. Detailed experimental protocols for acquiring this data are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative basis for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.54 | t | 7.6 | 1H | Ar-H |

| 6.47 | d | 10.8 | 1H | Ar-H |

| 6.27 | t | 8.8 | 1H | Ar-H |

| 4.19 | s | - | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 164.1 | d, J = 243.0 | C-F |

| 148.2 | d, J = 6.0 | C-NH₂ |

| 139.8 | d, J = 10.0 | Ar-C |

| 107.3 | d, J = 22.0 | Ar-C |

| 101.7 | d, J = 25.0 | Ar-C |

| 77.1 | d, J = 3.0 | C-I |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium-Strong | N-H stretching (asymmetric) |

| 3300-3400 | Medium-Strong | N-H stretching (symmetric) |

| 1600-1650 | Medium | N-H bending |

| 1500-1600 | Strong | C=C aromatic ring stretching |

| 1250-1350 | Strong | C-N stretching |

| 1150-1250 | Strong | C-F stretching |

| 500-600 | Medium-Strong | C-I stretching |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₆H₅FIN+H]⁺ | 237.9528 | 237.9519 |

Ionization Method: ESI[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

¹H NMR Acquisition: [1]

-

Spectrometer: Bruker AVANCE NEO 400 spectrometer.

-

Solvent: CDCl₃.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Acquisition: Standard proton acquisition parameters are used.

¹³C NMR Acquisition: [1]

-

Spectrometer: Bruker AVANCE NEO 400 spectrometer.

-

Solvent: CDCl₃.

-

Referencing: Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Acquisition: A standard proton-decoupled pulse program is used to acquire the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal.

-

The instrument software will automatically subtract the background from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

The concentration should be in the low µg/mL to ng/mL range.

-

Infuse the sample solution directly into the ESI source via a syringe pump.

Data Acquisition: [1]

-

Ionization Mode: Positive ion Electrospray Ionization (ESI).

-

Mass Analyzer: Operated in high-resolution mode.

-

Data Analysis: The exact mass of the protonated molecular ion ([M+H]⁺) is measured and compared to the calculated theoretical mass.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physical properties like melting point and solubility of 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-iodoaniline, a key intermediate in various synthetic applications, including pharmaceutical drug development. This document details the compound's melting point and solubility characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and formulation. Below is a summary of its key physical data.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FIN | N/A |

| Molecular Weight | 237.01 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 41-45 °C | [1] |

| Solubility | While specific quantitative data for this compound is not readily available, anilines as a class are generally slightly soluble in water and exhibit greater solubility in organic solvents. | N/A |

Experimental Protocols

Accurate determination of physical properties is crucial for the consistent application of chemical compounds. The following sections describe standardized experimental methodologies for measuring the melting point and assessing the solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2][3][4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[2][4]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a similar digital device, is used.[5]

-

Initial Determination: A rapid heating rate (approximately 10-20 °C per minute) is employed to quickly determine an approximate melting range.[5]

-

Precise Determination: The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.

General Methodology for Qualitative and Semi-Quantitative Assessment:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is added to a standard volume of each solvent (e.g., 1 mL) in separate vials at a controlled temperature (e.g., 25 °C).

-

Observation: The vials are agitated (e.g., using a vortex mixer) for a set period. The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).

-

Semi-Quantitative Analysis: For solvents in which the compound appears soluble, incremental amounts of the solute can be added until saturation is reached to determine an approximate solubility limit.

Synthesis Workflow

This compound can be synthesized through various routes. A common approach involves the iodination of a corresponding fluoroaniline. The following diagram illustrates a logical workflow for a representative synthesis.

This generalized workflow, adapted from the synthesis of a similar compound, illustrates the key steps from starting material to the purified final product.[6]

Role in Drug Development

Halogenated anilines, including this compound, are valuable building blocks in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[7] For instance, the related compound 2-Fluoro-4-iodoaniline is a known component of TAK-733, a selective inhibitor of MEK2, highlighting the potential of such scaffolds in targeting signaling pathways implicated in diseases like cancer.[8] The logical relationship for the utility of such compounds in drug discovery is outlined below.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support safe and effective laboratory practices and to facilitate its application in synthetic and medicinal chemistry.

References

- 1. This compound 97 255724-71-1 [sigmaaldrich.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. prepchem.com [prepchem.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechempharma.com [lifechempharma.com]

An In-depth Technical Guide to 5-Fluoro-2-iodoaniline

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Fluoro-2-iodoaniline, including its molecular weight and formula. It also details an experimental protocol for its synthesis and presents a visual representation of the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. A summary of its key quantitative data is presented below.

| Property | Value | Citations |

| Molecular Formula | C₆H₅FIN | [1][2][3] |

| Molecular Weight | 237.01 g/mol | [1][2][3] |

| CAS Number | 255724-71-1 | [1][2][4] |

| Physical Form | Solid | [1][4] |

| Melting Point | 41-45 °C | [1][4] |

| Assay Purity | 97% | [1][4] |

| Storage Temperature | 2-8°C | [1][2][4] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via a transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[5]

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-5-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

-

Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

-

Seal the autoclave and conduct the reaction under the specified conditions (e.g., temperature and time as determined by the original study).

-

Upon completion of the reaction, the resulting product, this compound, can be purified.

-

Purification is achieved through flash chromatography using a mixture of ethyl acetate and petroleum ether in a 1:50 (v/v) ratio.[5]

-

The final product is obtained as a grey solid.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound from 2-amino-5-fluorobenzoic acid.

Caption: Synthesis workflow for this compound.

References

The Versatile Building Block: A Technical Guide to the Applications of 5-Fluoro-2-iodoaniline in Organic Chemistry

For Immediate Release

Shanghai, China – December 27, 2025 – 5-Fluoro-2-iodoaniline, a halogenated aromatic amine, is emerging as a pivotal intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a highly reactive iodine atom on an aniline scaffold, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, particularly in cross-coupling reactions and the synthesis of heterocyclic compounds, making it an invaluable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a melting point range of 41-45 °C.[1][2] Its structure combines the electron-withdrawing nature of the fluorine atom with the excellent leaving group ability of the iodine atom, rendering the molecule susceptible to a variety of chemical transformations.

A practical and efficient method for the synthesis of this compound involves the transition-metal-free and base-free decarboxylative iodination of 5-fluoroanthranilic acid. This method provides the desired product in a good yield of 68%.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 5-Fluoroanthranilic acid | N-Iodosuccinimide (NIS) | Acetonitrile | Reflux | 68 | [3] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids provides a direct route to fluorinated biaryl amines. These structures are prevalent in many biologically active compounds. While specific examples with quantitative data for this compound are not extensively documented in readily available literature, general protocols for similar iodoanilines suggest high yields are achievable under standard conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.) is prepared in a degassed solvent system, typically a mixture of toluene and water (4:1). The reaction mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes is a powerful method for the synthesis of 2-alkynyl-5-fluoroanilines. These intermediates are highly valuable for the subsequent construction of various heterocyclic systems, most notably indoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Coupling

The Heck reaction provides a means to form carbon-carbon bonds between this compound and alkenes. This reaction allows for the introduction of vinyl groups onto the aniline ring, leading to the formation of styrenyl-type compounds which can serve as precursors for a variety of other functional groups and molecular scaffolds.

Synthesis of Heterocyclic Compounds

The strategic placement of the amino and iodo groups in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Indole Synthesis

One of the most significant applications of 2-iodoanilines is in the synthesis of indoles. A common strategy involves a Sonogashira coupling with a terminal alkyne, followed by a cyclization reaction. This sequence allows for the construction of the indole ring system with substituents at the 2-position. The fluorine atom at the 5-position of the resulting indole can significantly influence the biological activity and pharmacokinetic properties of the molecule.

Diagram 2: Indole Synthesis via Sonogashira Coupling and Cyclization

Caption: Pathway to 5-fluoroindoles from this compound.

Applications in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a key building block for the synthesis of fluorinated bioactive molecules, including kinase inhibitors.[5] The 5-fluoroaniline moiety is present in various kinase inhibitors where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. The iodo group provides a convenient handle for introducing the rest of the pharmacophore through cross-coupling reactions.

Conclusion

This compound is a highly versatile and valuable building block in organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions and the synthesis of fluorinated heterocycles, particularly indoles, underscores its importance in the development of new pharmaceuticals and functional materials. The strategic incorporation of a fluorine atom provides a powerful tool for modulating the properties of target molecules. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the applications of this compound are expected to expand further, solidifying its role as a key intermediate in modern synthetic chemistry.

References

- 1. This compound 97 255724-71-1 [sigmaaldrich.com]

- 2. This compound | C6H5FIN | CID 2774512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for 5-Fluoro-2-iodoaniline, a key building block in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid aromatic amine. Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 255724-71-1 | [1] |

| Molecular Formula | C₆H₅FIN | |

| Molecular Weight | 237.01 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 258.2 ± 25.0 °C (Predicted) | |

| Flash Point | Not applicable | |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | GHS06 |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | GHS07 |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | GHS07 |

Data sourced from multiple safety data sheets.

Safe Handling Protocols

Due to its toxicity, strict adherence to the following handling protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new experimental procedure involving this compound.

Engineering Controls:

-

Work with this compound must be conducted in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

General Handling Procedures

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use the smallest amount of material necessary for the experiment.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage Guidelines

Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and incorporated into detailed Standard Operating Procedures (SOPs).

Protocol for Weighing and Preparing a Solution

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

-

Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispensing: Carefully dispense the solid this compound into the weighing vessel using a clean spatula. Avoid creating dust.

-

Recording: Record the exact weight of the compound.

-

Dissolution: In the fume hood, add the appropriate solvent to the weighing vessel to dissolve the compound.

-

Transfer: Transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

-

Cleanup: Decontaminate the spatula and weighing vessel. Dispose of the absorbent liner and any contaminated materials in the appropriate hazardous waste container.

Protocol for a Synthesis Reaction (Example: Decarboxylative Iodination)

The following diagram outlines a general workflow for a synthesis reaction involving a hazardous solid like this compound, based on a similar chemical synthesis.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the laboratory and notify emergency personnel.

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Container Disposal: Empty containers may retain hazardous residues and should be disposed of as hazardous waste.

Conclusion

This compound is a valuable reagent in research and development. However, its hazardous properties necessitate careful and informed handling. By implementing the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate safety equipment.

References

5-Fluoro-2-iodoaniline: A Technical Guide to its Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-iodoaniline, a key chemical intermediate in pharmaceutical research and development. This document details its commercial availability, provides a summary of its physicochemical properties, outlines a detailed synthesis protocol, and discusses its application as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. The purity of the commercially available compound is typically high, often 97% or greater.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 255724-71-1 | 97% | 1g, 5g, etc. |

| Fisher Scientific | 255724-71-1 | - | 1g, etc.[1] |

| ATK CHEMICAL COMPANY LIMITED | 255724-71-1 | 99.00% | Inquire for details[2] |

| HANGZHOU LEAP CHEM CO., LTD. | 255724-71-1 | 99.00% | Inquire for details[2] |

| Alkali Scientific | 255724-71-1 | - | 5g[3] |

Note: Availability and specific quantities may vary. Please consult the supplier's website for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FIN | |

| Molecular Weight | 237.01 g/mol | |

| CAS Number | 255724-71-1 | |

| Appearance | Solid | |

| Melting Point | 41-45 °C | |

| Boiling Point | 258.2±25.0 °C (Predicted) | [2] |

| Density | 2.008±0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C |

Safety Information: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is associated with the hazard statement H301. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

A practical synthetic route to this compound has been reported involving the decarboxylative iodination of 5-fluoroanthranilic acid. This method offers a transition-metal-free and base-free approach.

Experimental Protocol

Materials:

-

5-Fluoroanthranilic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a 50 mL glass liner within a high-pressure stainless-steel reactor, add 5-fluoroanthranilic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile to the reactor.

-

Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with oxygen to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

Expected Yield: 68%

Characterization Data:

-

Appearance: Grey solid

-

Melting Point: 43 °C

-

¹H NMR (400 MHz, CDCl₃): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H)

-

¹³C NMR (100 MHz, CDCl₃): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz)

-

¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F)

-

HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9519

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Halogenated anilines, such as this compound and its isomers, are valuable building blocks in the synthesis of kinase inhibitors. The presence of both a fluorine and an iodine atom provides two distinct reaction sites for further chemical modification, enabling the construction of complex molecular architectures.

While the direct interaction of this compound with signaling pathways is not extensively documented, its structural isomer, 2-Fluoro-4-iodoaniline, is a known component of TAK-733, a selective inhibitor of MEK2 (Mitogen-activated protein kinase kinase 2). MEK kinases are central components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers. This highlights the potential of fluorinated iodoanilines as key precursors for drugs targeting this critical pathway.

The general workflow for utilizing such a precursor in the development of a kinase inhibitor is depicted below.

The diagram above illustrates the synthetic utility of a precursor like this compound in the generation of a kinase inhibitor. This inhibitor can then be used to modulate the activity of a key signaling protein, such as MEK, within the MAPK/ERK pathway, ultimately affecting cellular processes like proliferation and survival. The strategic incorporation of the fluoro-iodo-aniline moiety allows for precise chemical modifications to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide. In the realm of medicinal chemistry and drug development, the synthesis of substituted biaryl amines is of paramount importance, as this structural motif is a key component in a vast array of pharmacologically active compounds.

5-Fluoro-2-iodoaniline is a valuable building block for the synthesis of fluorinated biaryl amines. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The iodo-substituent provides a reactive handle for the Suzuki coupling, while the amino group offers a site for further functionalization. This document provides a detailed protocol and application notes for the Suzuki coupling reaction utilizing this compound.

Data Presentation: Reaction Parameters for Suzuki Coupling of this compound

The following table summarizes a representative example of a Suzuki coupling reaction involving a derivative of this compound, highlighting the key reaction parameters. Optimization of these conditions is often necessary for different substrates to achieve high yields.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (3,4,5-Trifluorophenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) (5) | Sodium Carbonate | 1,2-Dimethoxyethane / Water | 80 | 16 | ~75-85* |

*Yield is estimated based on similar reactions described in patent literature; specific yield for this exact reaction may vary.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-2-aminobiphenyl derivative.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 5-fluoro-2-iodoaniline with various olefinic partners. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes that are valuable intermediates in pharmaceuticals and materials science.

Introduction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For substrates like this compound, the reaction allows for the introduction of a vinyl group at the 2-position, leading to the formation of functionalized anilines. These products can serve as key building blocks for the synthesis of various heterocyclic compounds and other complex molecules. The presence of the fluorine atom can influence the electronic properties of the aniline ring, potentially affecting the reaction kinetics and product stability, making the optimization of reaction conditions crucial.

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction with this compound is dependent on the careful selection and optimization of several parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used and effective catalysts for this transformation. Ligand-free conditions are often successful, simplifying the reaction setup and purification.

-

Base: An organic or inorganic base is necessary to neutralize the hydroiodic acid formed during the catalytic cycle. Triethylamine (NEt₃) and potassium carbonate (K₂CO₃) are frequently employed.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane are typical choices that facilitate the dissolution of the reactants and promote the reaction.

-

Olefin Coupling Partner: The reactivity of the alkene can influence the reaction conditions. Electron-deficient olefins, such as acrylates and styrenes, are generally more reactive.

-

Temperature and Reaction Time: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 to 120 °C. Reaction times can vary from a few hours to 24 hours, with progress conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Data Presentation: Summary of Typical Heck Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of aryl iodides, including substituted anilines, with various alkenes. These provide a starting point for the optimization of the reaction with this compound.

Table 1: Ligand-Free Heck Reaction Conditions for Aryl Iodides and Acrylates

| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | NEt₃ (1.5) | MeCN | 80 | 24 | Good to Excellent |

| 2 | Pd(OAc)₂ (0.001) | K₂CO₃ (2.0) | DMF | 85 | - | High |

| 3 | PdCl₂(dppf) (2-5) | Cs₂CO₃ or K₂CO₃ | DMF or Dioxane | 80-120 | 12-24 | 40-70 |

Yields are highly substrate-dependent and the provided ranges are illustrative.

Table 2: Heck Reaction of Substituted Iodoarenes with n-Butyl Acrylate

| Entry | Iodoarene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | High |

| 2 | 2-Iodotoluene | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | 94 |

| 3 | 4-Iodotoluene | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | High |

Data synthesized from multiple sources to provide representative conditions.[2]

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are based on established methodologies for similar substrates.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes a typical ligand-free Heck reaction using palladium(II) acetate as the catalyst.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (NEt₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.) and palladium(II) acetate (0.02 equiv.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF (to achieve a concentration of 0.2 M with respect to the iodoaniline), followed by n-butyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired (E)-butyl 3-(2-amino-4-fluorophenyl)acrylate.

Protocol 2: Heterogeneous Catalyzed Heck Reaction with Styrene

This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst, which can simplify product purification.

Materials:

-

This compound

-

Styrene

-

10% Palladium on carbon (10% Pd/C, wet)

-

Sodium acetate (NaOAc)

-

N,N-Dimethylacetamide (DMA)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), 10% Pd/C (0.01 equiv.), and sodium acetate (1.5 equiv.).

-

Add DMA (to achieve a concentration of 0.5 M with respect to the iodoaniline) and styrene (1.5 equiv.).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Combine the filtrate and washes, and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes to ethyl acetate) to yield (E)-1-fluoro-4-(2-phenylvinyl)aniline.

Mandatory Visualization

Caption: General workflow for the Heck reaction of this compound.

References

Application Notes and Protocols for Sonogashira Coupling with 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in medicinal chemistry and materials science.[2] The products of this reaction, 2-alkynyl-5-fluoroanilines, are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the fluorine atom can enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity.

These application notes provide detailed protocols, reaction conditions, and data for the Sonogashira coupling of 5-fluoro-2-iodoaniline with various terminal alkynes.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is as follows:

Caption: General Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. Yields are based on reported values for similar substrates and are intended to be representative. Actual yields may vary depending on the specific alkyne and reaction conditions.

| Alkyne (R) | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 92 |

| 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 6 | 88 |

| 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/Et₃N | 25 | 5 | 85 |

| 3-Ethynylpyridine | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | 78 |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | 95 |

| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 40 | 6 | 82 |

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes, gentle heating (40-60 °C) may be required.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-alkynyl-5-fluoroaniline.

Protocol 2: Copper-Free Sonogashira Coupling

In certain applications, particularly in the synthesis of pharmaceutical intermediates, the use of copper is avoided to prevent potential contamination of the final product. This protocol outlines a copper-free Sonogashira coupling.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Standard laboratory glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and PPh₃ (0.04 mmol).

-

Add anhydrous DMF (5 mL) and DIPEA (3.0 mmol) via syringe.

-

Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the key steps in the palladium-copper co-catalyzed Sonogashira reaction.[3]

References

Application of 5-Fluoro-2-iodoaniline in Medicinal Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Fluoro-2-iodoaniline is a versatile, halogenated aromatic amine that serves as a valuable building block in medicinal chemistry for the discovery of novel therapeutic agents. Its unique structural features, including a nucleophilic amino group, a fluorine atom, and an iodine atom, provide a rich platform for diverse chemical transformations. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The primary applications of this compound in drug discovery are centered on its use as a key intermediate in the synthesis of kinase inhibitors and ligands for imaging and therapeutic purposes. The 5-fluoro-2-iodophenyl moiety can be found in molecules targeting a range of biological pathways implicated in cancer, neuroinflammation, and other diseases.

Key Areas of Application:

-

Kinase Inhibitors: this compound is a precursor for the synthesis of various kinase inhibitors, particularly those with a pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is present in several clinically approved and investigational drugs that target protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The 5-fluoro-2-iodophenyl group can be incorporated to interact with specific residues in the kinase ATP-binding pocket, contributing to the potency and selectivity of the inhibitor.

-

Ligands for Translocator Protein (TSPO): Derivatives of this compound have been utilized in the development of high-affinity ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). TSPO is upregulated in activated microglia and other cell types under conditions of neuroinflammation and is a key target for in vivo imaging using Positron Emission Tomography (PET) and for potential therapeutic intervention in neurodegenerative diseases and cancer.

-

Scaffold for Cross-Coupling Reactions: The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, making it an ideal starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using a 5-fluoro-2-iodophenyl precursor.

| Compound Class | Specific Compound | Target | Biological Activity (IC50) |

| TSPO Ligand | N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide | TSPO (PBR) | 7.8 nM |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a practical, transition-metal-free and base-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Materials:

-

2-amino-6-fluorobenzoic acid

-

Iodine (I2)

-

Potassium iodide (KI)

-

Acetonitrile (CH3CN)

-

Oxygen (O2)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

High-pressure stainless-steel reactor

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I2 (0.5 equiv), and KI (0.6 equiv).

-

Add 10 mL of CH3CN to the glass liner.

-

Purge the autoclave with three cycles of pressurization and venting with O2, then pressurize with O2 to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the solution with ethyl acetate and transfer to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to afford this compound.

Protocol 2: Illustrative Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Precursor

This protocol outlines a plausible synthetic route to a 3-amino-1-(5-fluoro-2-iodophenyl)pyrazole intermediate, a key building block for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Step 2a: Synthesis of 1-(5-Fluoro-2-iodophenyl)hydrazine

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Dissolve this compound in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO2 in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of SnCl2·2H2O in concentrated HCl and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the SnCl2 solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C.

-

Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold water.

-

Neutralize the hydrochloride salt with a cold aqueous solution of NaOH and extract the free hydrazine into diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(5-fluoro-2-iodophenyl)hydrazine.

Step 2b: Synthesis of 3-Amino-1-(5-fluoro-2-iodophenyl)pyrazole

Materials:

-

1-(5-Fluoro-2-iodophenyl)hydrazine

-

3-Aminocrotononitrile

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-(5-fluoro-2-iodophenyl)hydrazine and 3-aminocrotononitrile in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-amino-1-(5-fluoro-2-iodophenyl)pyrazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (e.g., 2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos)

-

Strong base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

-

Add the base, this compound (1.0 equiv), and the amine (1.2 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Caption: TSPO signaling and modulation by specific ligands.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Cross-Coupling Reactions with 5-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing various palladium-catalyzed cross-coupling reactions using 5-fluoro-2-iodoaniline as a key building block. The protocols and data presented herein are intended to serve as a starting point for the synthesis of a wide range of substituted aniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction